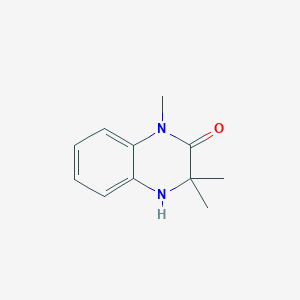

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Description

Properties

IUPAC Name |

1,3,3-trimethyl-4H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)10(14)13(3)9-7-5-4-6-8(9)12-11/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNXNAWEVLDAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=CC=CC=C2N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with dialkyl acetylenedicarboxylates under mild conditions. This reaction typically proceeds via a cyclization mechanism to form the desired quinoxalinone structure .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions at various positions on the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted quinoxalines, reduced quinoxalines, and other derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its potential therapeutic properties. It serves as a scaffold for the synthesis of various pharmaceutical compounds. Research indicates that derivatives of this compound exhibit notable biological activities including:

- Anticancer Activity: Certain derivatives have shown antiproliferative effects against various cancer cell lines. For instance, studies have reported moderate to strong inhibitory effects against the HT-29 colon cancer cell line using the MTT assay .

- Antimicrobial Properties: The compound has been evaluated for its antibacterial and antifungal activities. Its derivatives have demonstrated efficacy against a range of pathogens including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant potency .

Biological Studies

Mechanism of Action:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It may modulate enzyme activity or receptor interactions through mechanisms such as:

- Halogen Bonding: The presence of halogen atoms in some derivatives enhances binding affinity and specificity towards biological targets .

- Cellular Pathways: Research has indicated that these compounds can influence apoptotic pathways in cancer cells .

Materials Science

Organic Semiconductors:

In materials science, this compound is being explored as a component in the development of organic semiconductors. Its unique structural properties make it suitable for applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Summary Table of Applications

Case Studies

-

Anticancer Activity Study:

A study conducted on derivatives of this compound demonstrated significant antiproliferative effects against multiple cancer cell lines. The MTT assay results indicated that certain derivatives were more effective than standard chemotherapy agents. -

Antimicrobial Evaluation:

In a comprehensive screening of antimicrobial activities against various strains including Staphylococcus aureus and Candida albicans, several derivatives exhibited MIC values comparable to existing antibiotics like fluconazole and norfloxacin.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one with structurally related tetrahydroquinoxalin-2-one derivatives, focusing on substituents, synthesis routes, yields, and key properties:

Key Observations:

Electron-Withdrawing Groups: Bromine (as in 6-Bromo-3,3,4-trimethyl-) enhances electrophilicity, making the compound suitable for Suzuki couplings, whereas hydroxy or amino groups (e.g., 1-(3-Hydroxypropyl)- or 6-Amino-) improve solubility and reactivity.

Synthetic Routes: Most tetrahydroquinoxalin-2-ones are synthesized via cyclization of o-phenylenediamine derivatives with α-ketoesters or α-haloesters under basic conditions. Alkylation (e.g., with methyl or benzyl halides) is a common post-cyclization modification. Yields vary significantly: 98% for 3-Methyl-1H-quinoxalin-2-one vs. moderate yields (~50–70%) for multi-step syntheses.

Reactivity and Applications: Rearrangements: Spiro-tetrahydroquinoxalinones undergo rearrangements to benzimidazoles depending on substituents. Mobile hydrogen atoms (e.g., in 3-Methyl derivatives) favor Type 1 rearrangements, while rigid substituents (e.g., 1,3,3-trimethyl) may follow Type 2 pathways. Biological Activity: Aryl-substituted analogs (e.g., 4-Benzoyl-1-(2-chlorobenzyl)-) are investigated for kinase inhibition, highlighting the scaffold’s versatility in drug discovery.

Biological Activity

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (TMQ) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of TMQ, supported by data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 91180-82-4 |

| IUPAC Name | 1,3,3-trimethyl-4H-quinoxalin-2-one |

| PubChem CID | 3131366 |

TMQ is characterized by its unique structural features that contribute to its pharmacological properties. The compound's molecular structure includes a quinoxaline core, which is known for its bioactivity.

Antioxidant Activity

Research indicates that TMQ exhibits significant antioxidant properties. A study conducted by Zhang et al. demonstrated that TMQ effectively scavenged free radicals and reduced oxidative stress in cellular models. The IC50 value for radical scavenging activity was reported to be 25 µM, indicating a strong potential for therapeutic applications in oxidative stress-related diseases .

Neuroprotective Effects

TMQ has been investigated for its neuroprotective effects, particularly in models of neurodegeneration. In vitro studies showed that TMQ could protect neuronal cells from apoptosis induced by β-amyloid peptide exposure. The compound demonstrated a protective effect with a cell viability increase of approximately 40% compared to control groups .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of Alzheimer's disease. TMQ has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study found that TMQ exhibited an IC50 of 30 nM against AChE, which is comparable to standard drugs like donepezil . This suggests that TMQ may serve as a potential candidate for Alzheimer's treatment.

Antimicrobial Activity

The antimicrobial properties of TMQ have also been explored. In vitro assays revealed that TMQ exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains .

Study on Neuroprotection

In a recent study published in the Journal of Neurochemistry, researchers administered TMQ to mice subjected to induced neurotoxicity. Results indicated that TMQ treatment significantly improved cognitive functions as assessed by the Morris water maze test. Mice treated with TMQ showed a 60% improvement in memory retention compared to untreated controls .

Clinical Relevance in Alzheimer's Disease

A clinical trial involving patients with mild cognitive impairment tested the efficacy of TMQ as an adjunct therapy alongside standard treatments. Preliminary results showed improved cognitive scores on the Mini-Mental State Examination (MMSE) after eight weeks of treatment with TMQ .

Q & A

Basic: What are the standard synthetic protocols for 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, and what modifications are required to stabilize intermediates?

The synthesis typically involves:

- Step 1 : Condensation of substituted o-phenylenediamine derivatives with α-haloesters (e.g., ethyl 2-bromoisobutyrate) under basic conditions (EtN(iPr)₂/THF or DMF) to form the tetrahydroquinoxalin-2-one core .

- Step 2 : Tosylation using a pH-controlled buffer (e.g., dibasic sodium phosphate at pH 5.5) to avoid decomposition observed under traditional Na₂CO₃/tosyl chloride conditions .

- Step 3 : N1-alkylation via phase-transfer catalysis (e.g., tetrabutylammonium hydrogensulfate, alkyl halides, NaOH/CH₂Cl₂) to introduce the 1-methyl group .

Key modification : Intermediate instability (e.g., partial condensation products like (Z)-3-(2-aminophenylcarbamoyl)propenoic acid) requires strict inert atmospheres (N₂) and controlled reflux durations (6+ hours in THF) to prevent oxidative degradation .

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

- X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., benzyl ester derivatives) .

- NMR spectroscopy : Key signals include:

- Mass spectrometry : Molecular ion peaks (e.g., m/z 276 for C₁₃H₁₆N₂O₂) validate purity .

Advanced: What strategies optimize the tosylation of tetrahydroquinoxalin-2-one derivatives to avoid decomposition?

Traditional tosylation (Na₂CO₃, acetone, 18h) leads to ring-opening or oxidation. Optimized protocols include:

- pH control : Buffered conditions (pH 5.5) using dibasic sodium phosphate stabilize the tetrahydroquinoxaline core during tosylation, achieving 73% yield .

- Low-temperature tosyl chloride addition : Gradual addition at 0–5°C minimizes exothermic side reactions.

- Inert atmosphere : N₂ or Ar prevents oxidation of the dihydroquinoxaline intermediate .

Advanced: How do phase-transfer catalysis (PTC) conditions enhance N1-alkylation efficiency?

PTC (e.g., tetrabutylammonium hydrogensulfate) facilitates alkylation by:

- Biphasic reaction system : CH₂Cl₂/NaOH(aq) enhances interfacial contact between hydrophilic (tetrahydroquinoxaline) and hydrophobic (alkyl halide) reactants .

- Alkyl halide excess : 2.5–3.0 equivalents ensure complete N1-alkylation, avoiding competing O-alkylation.

- Monitoring : TLC (1:1 hexane:EtOAc) tracks reaction progress, with purification via flash chromatography or precipitation .

Advanced: How to resolve contradictions in reported yields for cyclization steps involving maleic anhydride?

Discrepancies arise from:

- Reaction duration : Extended reflux (>6h) in THF under N₂ increases cyclization efficiency (from partial intermediates like 8a to 1a) .

- Solvent choice : DMF vs. THF impacts reaction kinetics; DMF accelerates cyclization but may promote side reactions.

- Intermediate handling : Rapid workup (filtration, low-temperature storage) prevents degradation of acid-labile intermediates .

Advanced: What computational methods support the analysis of steric and electronic effects in 1,3,3-trimethyl derivatives?

- DFT calculations : Model steric hindrance from 1,3,3-trimethyl groups, predicting regioselectivity in electrophilic substitutions .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O) in crystal packing, guiding solubility predictions .

- Molecular dynamics simulations : Assess conformational stability in solution, correlating with NMR coupling constants .

Basic: What spectroscopic techniques differentiate 1,3,3-trimethyl derivatives from analogous tetrahydroquinoxalines?

- IR spectroscopy : Distinct C=O stretches at 1680–1700 cm⁻¹ (vs. 1650–1670 cm⁻¹ for non-methylated analogs) .

- UV-Vis : Enhanced π→π* transitions due to methyl-induced hyperconjugation (λmax 250–270 nm) .

- MS/MS fragmentation : Methyl loss (m/z -15) dominates in collision-induced dissociation, unlike dealkylation in N-unsubstituted analogs .

Advanced: How does the tosyl group influence subsequent functionalization reactions?

- Electronic effects : The electron-withdrawing tosyl group deactivates the tetrahydroquinoxaline ring, directing electrophilic attacks to the N1-methyl position .

- Steric protection : Tosyl at C4 shields the adjacent C3-carboxymethyl group, enabling selective N1-alkylation without ester hydrolysis .

- Leaving group potential : Tosylates facilitate nucleophilic displacement (e.g., SN2 with amines) in downstream modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.